(R)-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as chiral catalysts in various asymmetric reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves the use of nitrogen-containing acetals and ketals as starting materials . The general synthetic route includes the cyclization of γ-aminocarbonyl compounds, leading to the formation of pyrrolidine derivatives . The reaction conditions often involve the use of catalysts such as iridium complexes, which facilitate the N-heterocyclization of primary amines with diols .
Industrial Production Methods
Industrial production methods for pyrrolidine derivatives, including ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate, often involve large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of room temperature ionic liquids (RTILs) has been reported to enhance the catalytic efficiency and facilitate the recovery and reuse of catalysts .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with substituted functional groups.
Scientific Research Applications
®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in Michael additions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as a chiral catalyst, facilitating the formation of enantioselective products in asymmetric reactions. The molecular targets include various enzymes and receptors that are involved in the catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-based quaternary alkylammonium ionic liquids: These compounds are similar in structure and function, serving as efficient catalysts for asymmetric Michael additions.
Chiral amino-alcohol ligands: These ligands are used in enantioselective synthesis and share similar structural features with ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate.
Uniqueness
The uniqueness of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate lies in its specific chiral configuration and its ability to act as a highly efficient catalyst in asymmetric reactions. Its structural features and functional groups contribute to its high enantioselectivity and catalytic efficiency.
Properties
Molecular Formula |
C17H33N3O3 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3 |
InChI Key |
NBTXKAYNSBMSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.